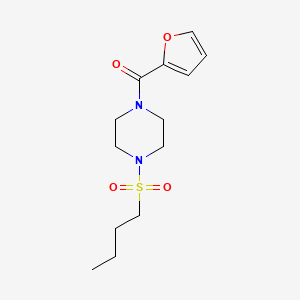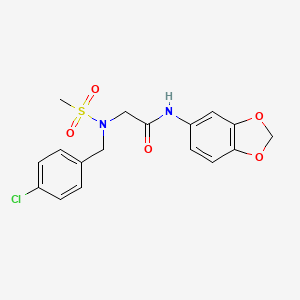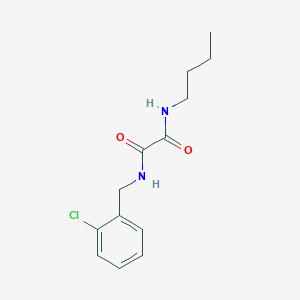
1-(butylsulfonyl)-4-(2-furoyl)piperazine
Overview
Description
1-(butylsulfonyl)-4-(2-furoyl)piperazine, also known as BBF1124, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBF1124 belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(butylsulfonyl)-4-(2-furoyl)piperazine is not fully understood. However, it has been proposed that 1-(butylsulfonyl)-4-(2-furoyl)piperazine exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. 1-(butylsulfonyl)-4-(2-furoyl)piperazine may also modulate the activity of other signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
1-(butylsulfonyl)-4-(2-furoyl)piperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(butylsulfonyl)-4-(2-furoyl)piperazine can reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating that it has antioxidant properties. 1-(butylsulfonyl)-4-(2-furoyl)piperazine has also been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are involved in the production of inflammatory mediators. In vivo studies have shown that 1-(butylsulfonyl)-4-(2-furoyl)piperazine can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(butylsulfonyl)-4-(2-furoyl)piperazine is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-(butylsulfonyl)-4-(2-furoyl)piperazine is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of 1-(butylsulfonyl)-4-(2-furoyl)piperazine is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(butylsulfonyl)-4-(2-furoyl)piperazine and its potential side effects.
Future Directions
There are several future directions for the study of 1-(butylsulfonyl)-4-(2-furoyl)piperazine. One area of research could be the development of new drugs based on the structure of 1-(butylsulfonyl)-4-(2-furoyl)piperazine for the treatment of neurodegenerative diseases and inflammatory disorders. Further studies are also needed to fully understand the mechanism of action of 1-(butylsulfonyl)-4-(2-furoyl)piperazine and its potential side effects. Additionally, the use of 1-(butylsulfonyl)-4-(2-furoyl)piperazine in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Scientific Research Applications
1-(butylsulfonyl)-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1-(butylsulfonyl)-4-(2-furoyl)piperazine has also been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. These properties make 1-(butylsulfonyl)-4-(2-furoyl)piperazine a promising candidate for the development of drugs for the treatment of neurodegenerative diseases and inflammatory disorders.
properties
IUPAC Name |
(4-butylsulfonylpiperazin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-2-3-11-20(17,18)15-8-6-14(7-9-15)13(16)12-5-4-10-19-12/h4-5,10H,2-3,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCLPVKKGANNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Butylsulfonyl)piperazin-1-yl](furan-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethylphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4772619.png)

![N-(3-methoxypropyl)-N'-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4772629.png)
![5-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4772634.png)
![N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B4772640.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4772648.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B4772653.png)

![N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4772681.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4772692.png)
![methyl 3-({[4-(1-naphthylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4772700.png)
![N'-(2-ethyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B4772705.png)
![methyl 3-[({2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}amino)carbonyl]benzoate](/img/structure/B4772716.png)